

Application Notes and Protocols: 1,4-Diiodotetrafluorobenzene in Supramolecular Chemistry

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Compound of Interest

Compound Name: 1,4-Diiodotetrafluorobenzene

Cat. No.: B1199613

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Introduction

1,4-Diiodotetrafluorobenzene (1,4-DITFB) is a highly versatile and powerful building block in the fields of supramolecular chemistry and crystal engineering.^[1] Its rigid, linear geometry and the presence of two iodine atoms activated by the electron-withdrawing tetrafluorinated benzene ring make it an exceptional bidentate halogen-bond (XB) donor.^[1] This property allows 1,4-DITFB to form strong, highly directional, and predictable non-covalent interactions with a wide array of halogen-bond acceptors. These interactions are instrumental in the rational design and self-assembly of diverse supramolecular architectures, including discrete molecular complexes, one-dimensional (1D) chains, and higher-dimensional (2D/3D) networks.^{[1][2]} The resulting co-crystals have shown potential in the development of advanced functional materials with applications in optics, electronics, and pharmaceuticals.^{[2][3]}

Principle of Halogen Bonding with 1,4-Diiodotetrafluorobenzene

The efficacy of 1,4-DITFB as a halogen-bond donor is attributed to the phenomenon known as the σ -hole.^[1] The highly electronegative fluorine atoms on the benzene ring withdraw electron density, creating a region of positive electrostatic potential on the outermost portion of the iodine atoms, opposite to the C-I covalent bond.^[1] This electropositive region, or σ -hole, can then interact favorably with electron-rich sites (Lewis bases) such as nitrogen, oxygen, or sulfur atoms, as well as anions or π -systems.^{[1][2]} This interaction, termed a halogen bond, is highly

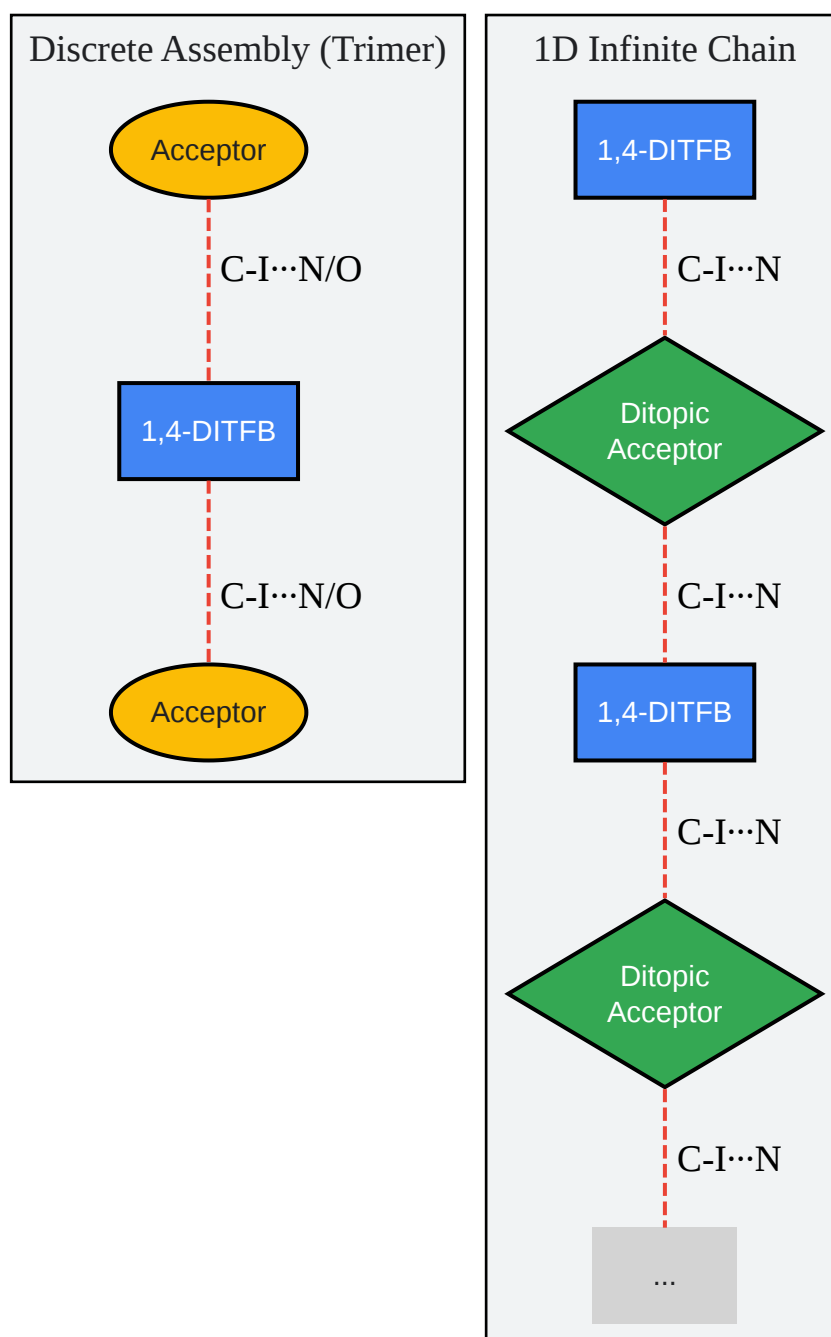
directional and plays a primary role in directing the self-assembly of molecules in the solid state.

Caption: The σ -hole concept in **1,4-diiodotetrafluorobenzene**.

Applications in Supramolecular Assembly & Crystal Engineering

The bifunctional nature of 1,4-DITFB allows for the construction of various supramolecular architectures depending on the nature of the halogen-bond acceptor.

- Discrete Assemblies: When co-crystallized with monotopic acceptors (molecules with a single acceptor site), 1,4-DITFB often forms discrete, finite assemblies such as trimers or tetramers.[\[1\]](#)[\[2\]](#)
- 1D Infinite Chains: Ditopic acceptors, such as bipyridyl derivatives, readily link 1,4-DITFB molecules into infinite 1D chains through robust C–I \cdots N halogen bonds.[\[4\]](#)
- 2D/3D Networks: The presence of other non-covalent interactions, such as hydrogen bonds or π – π stacking, in conjunction with halogen bonding can lead to the formation of more complex 2D and 3D networks.[\[4\]](#)



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Caption: Supramolecular assemblies formed with 1,4-DITFB.

Quantitative Data Summary

The geometry of the halogen bond (bond length and angle) is crucial for understanding the strength and directionality of the interaction. Below is a summary of crystallographic data for selected co-crystals of 1,4-DITFB.

Halogen Bond Acceptor	Stoichiometry (D:A)	Halogen Bond Type	Bond Distance (Å)	Bond Angle (°)	Reference
3-Aminopyridine (3APy)	1:1	C—I...N	2.81	175	[4]
4-(Dimethylamino)pyridine (DMAPy)	1:2	C—I...N	2.67	179	[4]
3-Nitropyridine	2:1	C—I...N	2.940	175.4	[5]
1-Acetyl-3-phenyl-5-(1-pyrenyl)-pyrazoline (APPP)	1:1	C=O...I	3.034	-	[3] [6]
3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole	1:1	C—I...N	2.801 / 2.947	177.4 / 168.3	[7]
Itraconazole (API)	1:1	C—I...N (triazole)	-	-	[8]
Voriconazole (API)	1:1	C—I...N (triazole)	-	-	[8]

Thermal Properties of Co-crystals

Thermal analysis provides insights into the stability and phase behavior of the co-crystals.

Co-crystal System	Technique	Key Observation	Reference
APPP / 1,4-DITFB	DSC	Single endothermic peak at 175 °C (Pure APPP melts at 205 °C)	[6]
3-Nitropyridine / 1,4-DITFB	-	Decomposition point of 78-80 °C for 2:1 and 1:1 co-crystals	[5]
Methylxanthines / 1,4-DITFB	TGA-DSC	Characterized thermal stability of the co-crystals	[9]

Experimental Protocols

Protocol 1: Co-crystal Synthesis via Slow Solvent Evaporation

This method is suitable for generating high-quality single crystals for X-ray diffraction analysis.

Materials:

- **1,4-Diiodotetrafluorobenzene (1,4-DITFB)**
- Halogen bond acceptor (e.g., 3-nitropyridine, pyrene derivative)
- Appropriate solvent (e.g., ethanol, dichloromethane, tetrahydrofuran)[5][6]
- Small glass vials

Procedure:

- Dissolve stoichiometric amounts of 1,4-DITFB and the halogen bond acceptor in a suitable solvent in a glass vial. Molar ratios can be varied (e.g., 1:1, 1:2, 2:1) to explore different stoichiometries.[5]
- Loosely cap the vial or cover it with perforated parafilm to allow for slow evaporation of the solvent.

- Place the vial in a vibration-free environment at room temperature.
- Allow the solvent to evaporate over several days to weeks.
- Harvest the resulting crystals for analysis.

Protocol 2: Co-crystal Synthesis via Mechanochemical Grinding

This is a green, solvent-free method for preparing co-crystals, often used for screening or bulk synthesis.

Materials:

- **1,4-Diiodotetrafluorobenzene (1,4-DITFB)**
- Halogen bond acceptor (e.g., methylxanthines)[9]
- Agate mortar and pestle or a ball mill
- (Optional) A few drops of a liquid for Liquid-Assisted Grinding (LAG)

Procedure:

- Place stoichiometric amounts of 1,4-DITFB and the halogen bond acceptor into an agate mortar.
- Grind the mixture vigorously with the pestle for 15-30 minutes.
- (Optional for LAG) Add a small amount (e.g., 10-20 μ L) of a suitable liquid (e.g., acetonitrile, methanol) and continue grinding.
- The resulting powder can be analyzed by Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase.

Protocol 3: Characterization of Co-crystals

A combination of techniques is required to fully characterize the newly formed co-crystals.

A. Single-Crystal X-ray Diffraction (SC-XRD):

- Purpose: To determine the precise three-dimensional molecular structure, unit cell parameters, bond lengths, and angles.[\[10\]](#)[\[11\]](#)
- Procedure:
 - Select a high-quality single crystal from the synthesis batch.
 - Mount the crystal on a goniometer head.
 - Collect diffraction data using a diffractometer, typically with Mo K α or Cu K α radiation.
 - Solve and refine the crystal structure using appropriate software (e.g., SHELX).[\[5\]](#)

B. Powder X-ray Diffraction (PXRD):

- Purpose: To confirm the formation of a new crystalline phase for bulk material and to check for polymorphism.[\[6\]](#)
- Procedure:
 - Gently grind the crystalline sample to a fine powder.
 - Place the powder on a sample holder.
 - Collect the diffraction pattern over a range of 2θ angles.
 - Compare the experimental pattern with the patterns of the starting materials and the pattern simulated from SC-XRD data (if available).[\[6\]](#)

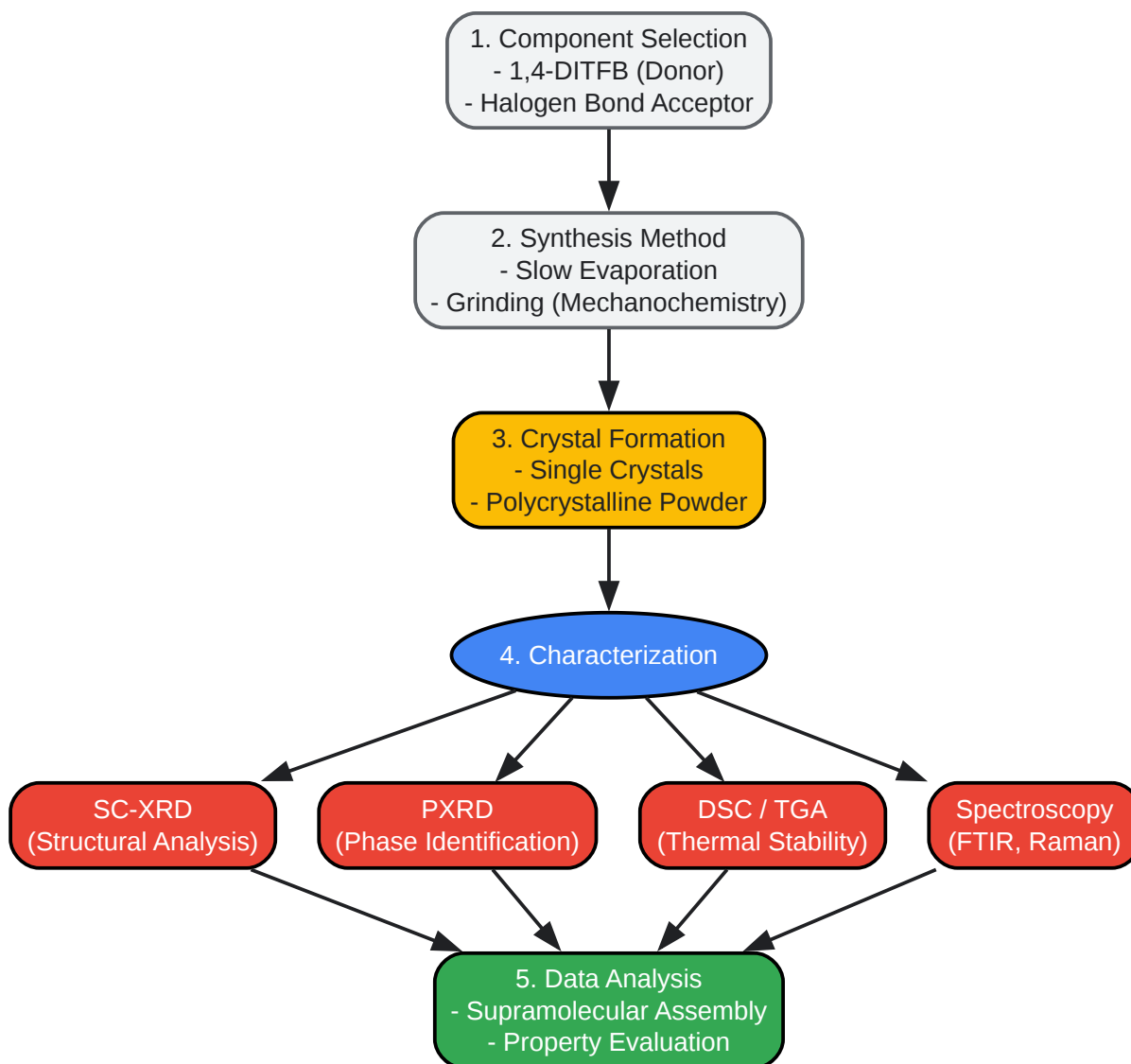
C. Thermal Analysis (DSC/TGA):

- Purpose: To investigate the thermal stability, melting points, and decomposition of the co-crystals.[\[12\]](#)
- Procedure (DSC):
 - Accurately weigh a small amount (2-5 mg) of the sample into an aluminum pan and seal it.
 - Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

- Record the heat flow to identify thermal events such as melting or decomposition.[6]

General Experimental Workflow

The process of developing and characterizing co-crystals using 1,4-DITFB follows a logical progression from design to detailed analysis.



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Caption: General workflow for co-crystal engineering with 1,4-DITFB.

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